molecular formula C11H10ClN3O3 B1415302 2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide CAS No. 2173136-52-0

2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide

Cat. No. B1415302
CAS RN: 2173136-52-0
M. Wt: 267.67 g/mol
InChI Key: VMYKZUHQOKBUCO-UHFFFAOYSA-N
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Description

“2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide” is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of acetohydrazide, such as 2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide, have notable antimicrobial and antifungal properties. Studies have synthesized various compounds derived from acetohydrazide and tested them for their effectiveness against bacterial and fungal strains. For example, Fuloria et al. (2009) synthesized novel imines and thiazolidinones from acetohydrazide derivatives and evaluated their antibacterial and antifungal activities (Fuloria et al., 2009). Similarly, Varshney et al. (2014) developed a series of acetohydrazide derivatives and assessed their in vitro antimicrobial and anthelmintic properties (Varshney et al., 2014).

Anti-inflammatory and Analgesic Properties

Research has also explored the potential anti-inflammatory and analgesic properties of acetohydrazide derivatives. Dewangan et al. (2015) synthesized and evaluated 1,3,4-oxadiazole derivatives from acetohydrazide for their analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).

Nonlinear Optical Applications

In the field of optics, compounds derived from acetohydrazide have shown promise. Naseema et al. (2010) synthesized hydrazones from acetohydrazide and investigated their third-order nonlinear optical properties. These compounds exhibited potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Anticancer Agents

The potential of acetohydrazide derivatives as anticancer agents has been a subject of study. Şenkardeş et al. (2021) synthesized aryloxyacetic acid hydrazide derivatives and evaluated their effects on various cancer cell lines, showing promising growth inhibition results (Şenkardeş et al., 2021).

Corrosion Inhibition

In the context of material science, acetohydrazide derivatives have been used as corrosion inhibitors. Gaber (2021) used a derivative as a corrosion inhibitor for steel in acidic environments, demonstrating its effectiveness in reducing corrosion (Gaber, 2021).

Antileishmanial Activity

The antileishmanial activity of acetohydrazide derivatives has also been investigated. Ahsan et al. (2016) synthesized new analogues and evaluated their in vitro antileishmanial activity against Leishmania donovani, finding promising results (Ahsan et al., 2016).

properties

IUPAC Name

N'-(2-chloroacetyl)-2-(4-cyanophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-5-10(16)14-15-11(17)7-18-9-3-1-8(6-13)2-4-9/h1-4H,5,7H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYKZUHQOKBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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